O-methyl-d-threonine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-2-amino-3-methoxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCWLJLGIAUCCL-IUYQGCFVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Chemical Synthesis Methodologies
Stereocontrolled Synthetic Routes to O-Methyl-D-Threonine
The precise control of stereochemistry is paramount in the synthesis of this compound to ensure the desired biological activity and structural integrity of the final product. Several stereocontrolled synthetic strategies have been developed, often starting from readily available chiral precursors like D-threonine.
One prominent approach involves the direct methylation of a protected D-threonine derivative. A common method begins with the protection of the amino group of D-threonine, for instance, as an N-tert-butoxycarbonyl (Boc) derivative. Subsequent methylation of the hydroxyl group can be achieved using a methylating agent in the presence of a base. For example, N-tert-butoxycarbonyl-D-threonine can be treated with sodium hydroxide (B78521) and dimethyl sulfate (B86663) in acetone (B3395972) to yield N-tert-butoxycarbonyl-O-methyl-D-threonine. patsnap.com The Boc protecting group can then be removed under acidic conditions, such as with trifluoroacetic acid, to afford this compound. patsnap.com
Enzymatic and chemoenzymatic methods offer high stereoselectivity. Threonine aldolases, for instance, can be employed for the asymmetric synthesis of β-hydroxy-α-amino acids. While not a direct synthesis of the O-methylated form, these enzymatic methods can produce D-allothreonine derivatives with high stereocontrol, which can then be chemically converted to this compound. Another chemoenzymatic approach involves the kinetic resolution of a racemic mixture of threonine derivatives. For example, L-threonine dehydratase can be used to selectively deaminate L-threonine from a DL-threonine mixture, allowing for the isolation of D-threonine with high enantiomeric excess, which can then be O-methylated. google.com
Asymmetric hydrogenation is another powerful tool for establishing the stereocenters of threonine and its derivatives. Dynamic kinetic resolution in the hydrogenation of 2-acylamino-3-oxobutyrates using chiral rhodium or ruthenium catalysts can produce optically active syn-alcohols, which are precursors to D-threonine with high enantiomeric excess (ee). capes.gov.brresearchgate.net These precursors can then be subjected to O-methylation.
Starting from D-threonine, an asymmetric synthesis of a complex molecule containing a related O-2-isocephem structure was achieved with a key step involving an asymmetric cycloaddition that generated the desired cis-β-lactam with 90% optical yield. cdnsciencepub.com This highlights the utility of D-threonine as a chiral starting material for stereocontrolled syntheses. Furthermore, methods for the stereocontrolled synthesis of syn-β-hydroxy-α-amino acids, which are structurally related to threonine, have been developed using pseudoephenamine glycinamide (B1583983) as a chiral auxiliary. escholarship.orgnih.gov These methods provide access to stereoisomerically pure products that can potentially be converted to this compound.
Design and Preparation of Protected this compound Derivatives for Organic Synthesis
The use of this compound in multi-step organic synthesis, particularly in peptide synthesis, necessitates the use of protecting groups to prevent unwanted side reactions of the amino and carboxyl functionalities. The choice of protecting groups is critical and depends on the specific synthetic strategy, especially the conditions for their removal (deprotection).
For solid-phase peptide synthesis (SPPS), the most common protecting groups for the α-amino group are the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butoxycarbonyl (Boc) group.
Fmoc-O-methyl-D-threonine (Fmoc-D-Thr(Me)-OH): This derivative is widely used in Fmoc-based SPPS. chemimpex.com The Fmoc group is base-labile and is typically removed with piperidine, while the acid-stable O-methyl group remains intact. This orthogonality allows for the selective deprotection and coupling of amino acids in a stepwise manner. chemimpex.compeptide.com
Boc-O-methyl-D-threonine (Boc-D-Thr(Me)-OH): In Boc-based SPPS, the Boc group, which is acid-labile, is used to protect the amino group. A patent describes the synthesis of N-tert-butoxycarbonyl-O-methyl-D-threonine via methylation of N-tert-butoxycarbonyl-D-threonine. patsnap.com
Cbz-O-methyl-D-threonine (Cbz-D-Thr(Me)-OH): The carboxybenzyl (Cbz) group is another common amino-protecting group, which can be removed by catalytic hydrogenation.
The carboxylic acid is typically activated in situ during coupling reactions, for example, using coupling reagents like HBTU or HATU. sigmaaldrich.com The selection of these protected derivatives is crucial for their successful incorporation into peptide chains and other complex molecules. chemimpex.com
Below is a table summarizing common protected derivatives of this compound:
| Protected Derivative | Amino Protecting Group | Side Chain | Typical Application |
| Fmoc-D-Thr(Me)-OH | 9-Fluorenylmethyloxycarbonyl (Fmoc) | O-Methyl | Fmoc-based solid-phase peptide synthesis |
| Boc-D-Thr(Me)-OH | tert-Butoxycarbonyl (Boc) | O-Methyl | Boc-based solid-phase peptide synthesis |
| Cbz-D-Thr(Me)-OH | Carboxybenzyl (Cbz) | O-Methyl | Solution-phase peptide synthesis |
Integration of this compound into Complex Molecular Architectures
The unique structural features of this compound make it a valuable component in the construction of complex molecules, influencing their conformation, stability, and biological activity.
Role in Natural Product Synthesis
This compound is a constituent of some natural products and their synthetic analogues. For instance, the modification of isopenicillin N with this compound resulted in a new molecule with specific antibody activities. patsnap.com The synthesis of such complex natural products often relies on the availability of appropriately protected this compound building blocks. The incorporation of this non-proteinogenic amino acid can be crucial for the biological activity of the final molecule. The synthesis of callipeltin A, a cyclic depsipeptide, involved the preparation of a protected D-allo-threonine building block, highlighting the importance of threonine derivatives in the synthesis of complex natural products. rsc.org
Applications in Peptide and Peptidomimetic Synthesis
In the realm of peptide science, the incorporation of this compound is a strategy to create peptidomimetics with enhanced properties. psu.edugoogle.comupc.edunih.gov The methylation of the hydroxyl group in threonine can increase the metabolic stability of peptides by protecting them from enzymatic degradation. nih.gov Furthermore, the steric bulk of the O-methyl group can restrict the conformational flexibility of the peptide backbone, which can lead to a more defined three-dimensional structure. psu.edu This conformational constraint is often desirable for improving receptor binding affinity and selectivity.
Fmoc-O-methyl-D-threonine is a commercially available and widely utilized building block for introducing this modification into peptides via solid-phase peptide synthesis. chemimpex.com Its use allows for the creation of modified peptides that can have improved efficacy and stability as potential therapeutic agents. chemimpex.com Research has shown that O-methylated threonine analogues can be efficiently incorporated into peptides. researchgate.net The development of peptidomimetics containing constrained amino acids like this compound is a key area in drug discovery. psu.edu
Mechanistic Studies of O Methyl D Threonine in Biological Systems
O-Methyl-D-Threonine as an Antagonist and Inhibitor in Microbial Metabolism
This compound exerts significant inhibitory effects on microbial growth and metabolism by interfering with key enzymatic pathways. Its structural similarity to essential amino acids allows it to act as a potent antimetabolite.
This compound (OMT) directly interacts with threonine deaminase, a critical enzyme in the biosynthetic pathway of isoleucine. nih.govebi.ac.uk Studies on Escherichia coli have shown that OMT inhibits threonine deaminase in a manner that is strictly competitive with the enzyme's natural substrate, threonine. nih.govebi.ac.uk This means that OMT binds to the active site of the enzyme, preventing threonine from binding and being converted to α-ketobutyrate, the precursor for isoleucine synthesis. researchgate.net Notably, very high concentrations of OMT are required to achieve this inhibition compared to the allosteric inhibition exerted by isoleucine. nih.govebi.ac.uk Furthermore, OMT has been shown to inhibit preparations of threonine deaminase that have been desensitized to isoleucine's feedback inhibition, indicating a direct competitive mechanism at the substrate site. nih.govnih.gov
Table 1: Interaction of this compound with Threonine Deaminase
| Enzyme | Organism | Mode of Interaction | Key Finding |
|---|---|---|---|
| Threonine Deaminase | Escherichia coli | Competitive Inhibition | OMT competes with threonine for the enzyme's active site. nih.govebi.ac.uk |
| Isoleucine-desensitized Threonine Deaminase | Escherichia coli | Inhibition | OMT inhibits the enzyme even when its allosteric regulation by isoleucine is removed. nih.gov |
The primary mechanism by which this compound inhibits microbial growth is through its action as an isoleucine antagonist. nih.govnih.gov Its structure is sterically similar to isoleucine, which allows it to interfere with isoleucine's metabolic functions. annualreviews.org Specifically, the O-methyl group of the inhibitor occupies a similar steric position to the ethyl group of isoleucine. annualreviews.org
This antagonism occurs at several levels. The growth inhibition induced by OMT in E. coli can be most effectively reversed by the addition of isoleucine, as well as by other branched-chain amino acids like valine and leucine (B10760876). nih.govebi.ac.uk Research has demonstrated that OMT is recognized and activated by isoleucyl-tRNA synthetase, the enzyme responsible for charging transfer RNA (tRNA) with isoleucine. nih.govebi.ac.uk This activation leads to the formation of O-methylthreoninyl-tRNA, which then competes with isoleucyl-tRNA during protein synthesis, effectively lowering the concentration of functional isoleucine-carrying tRNA in the cell. ebi.ac.uk
The antagonistic effects of this compound extend beyond amino acid metabolism to disrupt broader biosynthetic processes in microorganisms. When added to exponentially growing cultures of Escherichia coli, OMT causes a halt in cell division, leading to a constant total cell count. nih.govnih.gov However, the optical density of the culture continues to increase in a linear fashion, which is accompanied by a marked increase in cell length, suggesting that while cell growth is not entirely stopped, the process of cell division is inhibited. nih.govnih.gov The growth-inhibitory effects are thought to arise from interference with the biosynthesis of both threonine and methionine. nih.govnih.gov
In other microorganisms, OMT has been shown to have different effects. For instance, it acts as a bleaching agent for the protist Euglena gracilis. ebi.ac.uk In Streptomyces avermitilis, a bacterium that produces the anti-parasitic agent avermectin (B7782182), mutations rendering the organism resistant to OMT lead to changes in the composition of the avermectin complex it produces. ebi.ac.uk
Perturbation of Branched-Chain Amino Acid Metabolism (e.g., isoleucine antagonism)
Influence on Eukaryotic Cellular Processes
In eukaryotic cells, this compound has been a valuable tool for studying protein synthesis and the importance of specific post-translational modifications.
As an isoleucine antagonist, L-O-methylthreonine has profound and specific effects on protein synthesis in eukaryotic cells, particularly demonstrated in studies of hemoglobin production in rabbit reticulocytes. ebi.ac.ukpnas.org The synthesis of hemoglobin, a protein composed of alpha (α) and beta (β) globin chains, is dependent on the availability of all constituent amino acids. In certain rabbits, the α-globin chain contains three isoleucine residues, while the β-globin chain contains none. ebi.ac.uk
By introducing L-O-methylthreonine, researchers can selectively inhibit the synthesis of the isoleucine-containing α-globin chains. ebi.ac.ukpnas.org The antagonist competes with isoleucine, limiting its incorporation and thus slowing or halting the elongation of the α-chain polypeptide. pnas.org This results in an unequal synthesis of the globin chains, with α-chain production being inhibited by 50-85%. ebi.ac.uk Interestingly, this specific inhibition of α-chain synthesis leads to a compensatory stimulation of β-chain synthesis by 15-50%. ebi.ac.uk This phenomenon has also been observed in the synthesis of human fetal hemoglobin. nih.gov This selective inhibition has been exploited experimentally to enrich and isolate the mRNA specific for β-globin chains from the largest polysomes of reticulocytes treated with L-O-methylthreonine. nih.gov
Table 2: Effect of L-O-Methylthreonine on Globin Chain Synthesis in Rabbit Reticulocytes
| Globin Chain | Isoleucine Content | Effect of L-O-Methylthreonine | Observed Outcome |
|---|---|---|---|
| Alpha (α) Chain | Contains isoleucine residues | Inhibition of synthesis | Synthesis inhibited by 50-85%. ebi.ac.uk |
| Beta (β) Chain | No isoleucine residues | Stimulation of synthesis | Synthesis stimulated by 15-50%. ebi.ac.uk |
Post-translational modifications (PTMs) are crucial for protein function, and many of these modifications occur on serine and threonine residues. Two of the most common and critical PTMs are O-glycosylation and phosphorylation, both of which involve the covalent attachment of molecules to the hydroxyl (-OH) group of the threonine side chain. frontiersin.orgwikipedia.org
O-linked glycosylation is the attachment of a sugar molecule to the oxygen atom of a threonine or serine residue. wikipedia.org This process is initiated by the transfer of a monosaccharide, such as N-acetyl-galactosamine (GalNAc), to the hydroxyl group. creative-proteomics.com Similarly, phosphorylation is a ubiquitous regulatory mechanism where a phosphate (B84403) group is added to the hydroxyl group of threonine or serine by enzymes called kinases. frontiersin.orgmdpi.com
The chemical structure of this compound inherently prevents it from participating in these PTMs. In this compound, the hydrogen of the side-chain hydroxyl group is replaced by a methyl (-CH3) group. This modification eliminates the very site required for the enzymatic attachment of both glycans and phosphate groups. Therefore, the "modulation" of these PTMs by this compound is one of complete inhibition at any potential site where it might be incorporated. If this compound were to be incorporated into a protein sequence in place of threonine, that specific site would be rendered incapable of undergoing O-glycosylation or phosphorylation, highlighting the absolute requirement of the hydroxyl group for these essential modifications. frontiersin.orgwikipedia.orgcreative-proteomics.com
Effects on Protein Synthesis and Globin Chain Production
Investigational Roles in Cellular Homeostasis and Growth Regulation in Model Organisms
The synthetic amino acid analogue, this compound, has been a subject of investigation for its effects on cellular homeostasis and growth regulation, primarily in microbial model organisms. Studies have elucidated its role as an antagonist to natural amino acids, thereby disrupting normal cellular processes.
In the bacterium Escherichia coli, O-methyl-dl-threonine has been shown to induce a state of "linear" growth, where the optical density of the culture increases without a corresponding rise in cell count. nih.govnih.gov This phenomenon is accompanied by a notable increase in cell length, suggesting an uncoupling of cell growth and division. nih.govnih.gov Evidence suggests that the growth-inhibitory effects of O-methyl-dl-threonine in E. coli are due to its interference with the biosynthesis of threonine and methionine. nih.govnih.gov Although it inhibits growth, the differential rate of amino acid incorporation into protein remains unaffected, and the analogue itself is not incorporated into bacterial proteins. nih.govnih.gov
Further studies on E. coli have identified O-methylthreonine (OMT) as an isosteric analogue of isoleucine. ebi.ac.uknih.gov Its inhibitory effects on growth can be counteracted by the addition of isoleucine, valine, or leucine to the growth medium. ebi.ac.uknih.gov OMT is activated by isoleucyl-tRNA synthetase and transferred to transfer RNA (tRNA) in vitro. ebi.ac.uknih.gov It also competitively inhibits threonine deaminase, an enzyme crucial for isoleucine biosynthesis. ebi.ac.uknih.gov
In the context of the yeast Saccharomyces cerevisiae, research has focused on the broader regulation of threonine biosynthesis and its impact on cellular growth. While direct studies on this compound are less prevalent, the manipulation of the threonine biosynthetic pathway has provided insights into amino acid homeostasis. For instance, mutations leading to resistance to threonine analogues like hydroxynorvaline have resulted in threonine overproduction. nih.gov This overproduction is often linked to a desensitization of key enzymes, such as aspartate kinase, to feedback inhibition by threonine. nih.gov The accumulation of intermediates in the threonine pathway can also impact the general amino acid control response, a crucial regulatory network for maintaining amino acid homeostasis. plos.org
The following tables summarize the key findings from these investigational studies:
| Model Organism | Compound | Observed Effects on Growth and Homeostasis | Reference |
| Escherichia coli | O-methyl-dl-threonine | Induces "linear" growth and increased cell length; inhibits cell division. | nih.govnih.gov |
| Interferes with threonine and methionine biosynthesis. | nih.govnih.gov | ||
| Does not affect the differential rate of protein synthesis and is not incorporated into proteins. | nih.govnih.gov | ||
| Escherichia coli | O-methylthreonine (OMT) | Markedly inhibits growth; inhibition is reversed by isoleucine, valine, or leucine. | ebi.ac.uknih.gov |
| Acts as an isosteric analogue of isoleucine. | ebi.ac.uknih.gov | ||
| Activated by isoleucyl-tRNA synthetase and competitively inhibits threonine deaminase. | ebi.ac.uknih.gov | ||
| Saccharomyces cerevisiae | Threonine Analogues (e.g., hydroxynorvaline) | Resistance to analogues can lead to threonine overproduction. | nih.gov |
| Threonine Pathway Intermediates | Accumulation can attenuate the general amino acid control response by accelerating the degradation of the transcriptional activator Gcn4. | plos.org |
Table 1: Effects of this compound and Related Compounds in Model Organisms
| Enzyme | Organism | Effect of O-Methylthreonine/Related Compounds | Reference |
| Threonine Deaminase | Escherichia coli | Competitively inhibited by O-methylthreonine. | ebi.ac.uknih.gov |
| Isoleucyl-tRNA Synthetase | Escherichia coli | Activates O-methylthreonine. | ebi.ac.uknih.gov |
| Aspartate Kinase | Saccharomyces cerevisiae | Mutant forms insensitive to feedback inhibition by threonine are associated with resistance to threonine analogues and overproduction of threonine. | nih.gov |
Table 2: Enzymatic Interactions of this compound and Related Compounds
Applications of O Methyl D Threonine and Its Derivatives As Research Tools
Chiral Auxiliaries and Ligands in Asymmetric Synthesis
Asymmetric synthesis, the controlled synthesis of a chiral molecule, is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. O-methyl-d-threonine derivatives have proven to be effective chiral auxiliaries and ligands in this context. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. du.ac.in After the desired chiral product is formed, the auxiliary is removed.
Development of Enantioselective Catalysts for Carbon-Carbon Bond Formation
The formation of carbon-carbon bonds with high enantioselectivity is a fundamental challenge in organic synthesis. ub.edu Derivatives of this compound have been instrumental in the development of chiral catalysts for such transformations. For instance, phosphinooxazoline (PHOX) ligands, a class of privileged ligands in asymmetric catalysis, have been synthesized from threonine derivatives. beilstein-journals.org These ligands, when complexed with metals like iridium or palladium, catalyze reactions such as asymmetric hydrogenation and allylic substitution with high enantioselectivity. beilstein-journals.org
A notable example is the development of NeoPHOX ligands from threonine. beilstein-journals.org These ligands have been successfully employed in iridium-catalyzed asymmetric hydrogenation and palladium-catalyzed allylic substitution, achieving enantioselectivities comparable to those obtained with more expensive, conventionally used ligands. beilstein-journals.org The synthesis of these ligands involves the conversion of threonine methyl ester hydrochloride into an oxazoline (B21484) intermediate, which is then further modified to create the final NeoPHOX ligand. beilstein-journals.org
Table 1: Examples of Enantioselective C-C Bond Forming Reactions using Threonine-Derived Catalysts
| Reaction Type | Catalyst System | Substrate Scope | Enantioselectivity (ee) |
| Asymmetric Hydrogenation | Ir-NeoPHOX | Olefins | High |
| Palladium-Catalyzed Allylic Substitution | Pd-NeoPHOX | Allylic substrates | High |
| Asymmetric Michael Addition | Bifunctional thiourea | 1,3-dicarbonyl compounds and nitroolefins | Excellent |
| Asymmetric Aldol (B89426) Reaction | Chiral Nickel(II) complexes | N-acyl-1,3-thiazinane-2-thiones | Good stereochemical control |
This table summarizes findings from various studies on the application of threonine-derived catalysts in asymmetric synthesis.
Stereochemical Control in Novel Compound Synthesis
The ability to control the three-dimensional arrangement of atoms is crucial for synthesizing novel compounds with desired properties. This compound and its derivatives serve as valuable chiral building blocks, enabling chemists to exert precise stereochemical control during synthesis. researchgate.net The inherent chirality of these molecules can be transferred to the target molecule, ensuring the formation of the correct stereoisomer.
For example, in the synthesis of β-hydroxy-α-amino acids, pseudoephenamine glycinamide (B1583983), which can be derived from amino acids like threonine, has been used as a chiral auxiliary. researchgate.net The aldol addition products obtained using this method are stereochemically homologous with D-threonine and can be isolated in high stereoisomeric purity. researchgate.net This approach facilitates the construction of novel antibiotics. researchgate.net
Furthermore, the stereospecific ring-opening of aziridines derived from D-threonine has been utilized to synthesize threo-β-methylcysteine, a component of some bioactive compounds. nih.gov This method, involving a double inversion at the β-carbon, highlights the utility of threonine derivatives in controlling stereochemistry. nih.gov
Building Blocks for Peptide and Bioconjugate Chemistry
The unique structural properties of this compound make it a valuable building block in the synthesis of modified peptides and bioconjugates. The methyl ether protects the hydroxyl group, preventing unwanted side reactions during peptide synthesis, while the D-configuration offers resistance to enzymatic degradation.
Synthesis of Modified Peptides for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. acs.org By systematically modifying a peptide's structure and observing the resulting changes in activity, researchers can identify key features responsible for its function. oup.com The incorporation of this compound into peptides allows for the exploration of the role of the hydroxyl group and stereochemistry at that position.
For instance, in SAR studies of lipopeptide antibiotics like brevicidine and laterocidine, analogues are synthesized with variations in the peptide backbone. nih.gov Replacing natural amino acids with derivatives like this compound can help determine the importance of specific side chains and their configurations for antimicrobial activity. nih.govnih.gov Similarly, in the study of the peptide antibiotic clovibactin, an alanine (B10760859) scan was performed, replacing each amino acid to understand its contribution to the antibiotic's function. acs.org Replacing a serine or threonine residue with its O-methylated counterpart can provide valuable information on the role of hydrogen bonding and steric bulk at that position. The methyl group can also impact the peptide's conformation, which in turn affects its interaction with biological targets. frontiersin.org
Development of Bioactive Analogs for Receptor and Enzyme Research
The development of bioactive peptide analogs is crucial for understanding receptor-ligand interactions and enzyme mechanisms. researchgate.net Non-natural amino acids like this compound are incorporated into peptide sequences to create analogs with enhanced stability, altered receptor binding affinity, or modified enzymatic susceptibility.
For example, in the study of oxyntomodulin (Oxm), a peptide that inhibits food intake, analogs were synthesized to investigate its structure and function. oup.com Modifications to the peptide sequence, including the potential substitution with O-methylated amino acids, can modulate binding to the glucagon-like peptide-1 (GLP-1) receptor and affect its degradation by enzymes like dipeptidyl peptidase IV (DPPIV). oup.com Such studies can lead to the development of more potent and longer-lasting therapeutic agents. oup.com
The introduction of modified amino acids can also create enzyme inhibitors that act as non-hydrolyzable substrate mimics, which is useful for studying enzyme kinetics and mechanisms. nih.gov The increased stability of peptides containing this compound towards degradative enzymes makes them excellent tools for such research. nih.gov
Probes for Structural Biology and Conformational Analysis
This compound and its isotopically labeled derivatives serve as powerful research tools in the fields of structural biology and conformational analysis. These compounds provide unique advantages for studying the structure, dynamics, and interactions of complex biomolecules.
Isotopic Labeling Strategies for Nuclear Magnetic Resonance (NMR) Spectroscopy
Isotopic labeling with variants of O-methyl-threonine is a key strategy in modern NMR spectroscopy, particularly for studying large proteins and their complexes. nmr-bio.com Methyl groups are excellent probes for this purpose due to their presence in the hydrophobic cores of proteins and their favorable relaxation properties, which lead to sharp, well-resolved signals in NMR spectra. researchgate.netresearchgate.net The development of methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) techniques has further extended the applicability of NMR to high-molecular-weight systems. researchgate.netresearchgate.net
Specific labeling of the threonine methyl group is particularly valuable. Threonine residues are often found on protein surfaces and are more abundant at protein-nucleic acid interfaces compared to other methyl-containing amino acids. scienceopen.complos.org This makes them ideal reporters for studying intermolecular interactions. scienceopen.com
Several strategies have been developed for the specific isotopic labeling of threonine methyl groups. One common method involves the use of specifically labeled precursors in bacterial expression systems. For instance, specific ¹³C labeling of threonine methyl groups can be achieved by growing E. coli on [2-¹³C]glycerol in the presence of other deuterated compounds to prevent isotopic scrambling. researchgate.netcmu.edunih.govacs.org This approach complements other methyl-labeling schemes and is especially useful for investigating nucleic acid-binding proteins. cmu.edunih.govacs.org An economical biosynthetic strategy for producing L-[α-²H; β-²H;γ-¹³C]-threonine has also been described, which can then be directly added to protein expression cultures. plos.org This method is particularly advantageous for studying very large protein complexes, such as the 670 kDa proteasome. plos.org
Below is a table summarizing various isotopic labeling strategies for threonine methyl groups for NMR studies.
| Labeling Strategy | Precursors/Components | Expression System | Key Advantages | Application Example |
| Specific ¹³C Labeling | [2-¹³C]glycerol, deuterated isoketovalerate, Ile, Ala, Lys, Met | E. coli | Complements existing methyl-labeling schemes; useful for studying protein-nucleic acid interactions. researchgate.netcmu.edunih.govacs.org | RNA binding domain of transcriptional termination factor rho. nih.gov |
| Biosynthetic Production of Labeled Threonine | L-[α-²H; β-²H;γ-¹³C]-Thr produced biosynthetically | Direct addition to expression cultures | Cost-effective for producing highly deuterated proteins with labeled Thr methyl groups for studying large complexes. researchgate.netplos.org | 670 kDa proteasome core particle. plos.org |
| Precursor-Based Labeling | [2-¹³C]-glycerol and bicarbonate in D₂O | E. coli | Produces ¹³CHD₂ isotopomers, applicable to small-intermediate sized proteins. scienceopen.com | General protein structure and dynamics studies. |
| Cell-Free Synthesis | 3-¹³C-pyruvate or 2-¹³C-methyl-acetolactate | Cell-free expression systems | High labeling efficiency (≥70%); allows for residue-selective labeling. researchgate.net | 82 kDa malate (B86768) synthase G. researchgate.net |
Insights into Protein Dynamics and Intermolecular Interactions (e.g., protein-nucleic acid interfaces)
The unique properties of the threonine side chain, including its ability to participate in both hydrogen bonding and nonpolar interactions, make its methyl group an insightful probe for protein dynamics and intermolecular interactions. scienceopen.comnih.gov Unlike other methyl-containing amino acids such as leucine (B10760876), isoleucine, and valine, which are often under-represented at protein-DNA interfaces, threonine shows a high propensity to be located at these interaction surfaces. nih.gov This makes labeled threonine an excellent tool for studying the intricacies of protein-nucleic acid recognition. cmu.edunih.gov
NMR studies using proteins with specifically labeled threonine methyl groups can provide atomic-resolution information on the conformational changes and dynamics that occur upon binding to DNA or RNA. researchgate.net The chemical shift of the labeled methyl group is sensitive to its local environment, and changes in this shift can indicate binding events and alterations in protein conformation. nih.gov Furthermore, the analysis of NMR relaxation data can provide quantitative information about the flexibility and motion of the threonine side chain on a range of timescales. utoronto.ca
Molecular dynamics simulations can complement these experimental findings, providing a more detailed picture of how modifications like phosphorylation at threonine residues can influence protein structure and dynamics. nih.gov For example, studies on myelin basic protein have shown that phosphorylation of threonine residues can affect the stability of helical regions and alter the global structure of the protein through changes in electrostatic interactions. nih.gov The methyl group of threonine can also act as a "plasticizer," adding to the flexibility of protein regions with high methyl content, which can in turn affect the mobility of enzyme catalytic sites. frontiersin.org
The following table highlights key research findings on the use of O-methyl-threonine and its derivatives in studying protein dynamics and interactions.
| Research Focus | Key Findings | Significance |
| Protein-Nucleic Acid Interfaces | Threonine residues have a high propensity to be at protein-DNA and -RNA interfaces. scienceopen.complos.orgcmu.edunih.gov | Labeled threonine provides a sensitive probe for studying the dynamics of these interactions. cmu.edunih.gov |
| Protein Dynamics | The threonine side chain's motion can be modeled to understand its contribution to overall protein flexibility. utoronto.ca | Provides insights into the role of side-chain dynamics in protein function. utoronto.ca |
| Conformational Changes | Phosphorylation of threonine can alter the stability and dynamics of protein secondary structures. nih.gov | Demonstrates how post-translational modifications can regulate protein conformation and interactions. nih.gov |
| Enzyme Mobility | The methyl group of threonine can increase the flexibility and dynamics of enzyme catalytic sites. frontiersin.org | Suggests a role for threonine in modulating enzyme activity through conformational dynamics. |
Analogues for Enzyme and Pathway Characterization in Biological Research
O-methyl-threonine and its analogues are valuable tools for characterizing enzymes and metabolic pathways. As structural analogues of natural amino acids, they can act as inhibitors or probes to elucidate the mechanisms of enzymatic reactions and the flow of metabolites through complex biological pathways. ebi.ac.uknih.gov
For example, O-methyl-L-threonine has been shown to act as an isoleucine antagonist, inhibiting the growth of E. coli. ebi.ac.uk This inhibition can be overcome by the addition of isoleucine, valine, or leucine, suggesting that O-methyl-L-threonine competes with these amino acids for transport or for binding to enzymes in the isoleucine biosynthetic pathway. ebi.ac.uk It has also been observed to inhibit threonine deaminase, a key enzyme in this pathway, in a manner competitive with threonine. ebi.ac.uk Such studies are crucial for understanding the regulation of amino acid biosynthesis.
In the context of more complex pathways, analogues of substrates can be used to characterize the function of specific enzymes. For instance, in the study of the anthrose (B1140155) biosynthetic operon in Bacillus anthracis, various acyl-CoA derivatives were used to probe the substrate specificity of an acyltransferase. nih.gov By testing analogues such as 3-hydroxybutyryl-CoA and acetyl-CoA, researchers were able to confirm the function of the enzyme and characterize its ability to produce different anthrose analogues. nih.gov This approach is broadly applicable for identifying the roles of enzymes in the biosynthesis of unusual sugars and other secondary metabolites.
The table below provides examples of O-methyl-threonine and related analogues and their applications in enzyme and pathway characterization.
| Analogue | Target Enzyme/Pathway | Research Application |
| O-Methyl-L-threonine | Isoleucine biosynthetic pathway (e.g., Threonine deaminase) | Characterizing the regulation of amino acid biosynthesis in E. coli. ebi.ac.uk |
| S-allyl-L-cysteine sulfoxide | L-aspartate-β-semialdehyde dehydrogenase (ASADH) | A potent inhibitor used to study the active site and mechanism of this key enzyme in the aspartate biosynthetic pathway. nih.gov |
| 3-hydroxybutyryl-CoA, acetyl-CoA | Acyltransferase in anthrose biosynthesis | Probing the substrate specificity of the enzyme to elucidate its role in generating structural diversity in a secondary metabolite. nih.gov |
| O-Methyl-L-threonine | Protein synthesis | Used to study the relationship between the synthesis of different globin chains in rabbit reticulocytes by acting as an isoleucine isostere. ebi.ac.uk |
Advanced Analytical Methodologies in O Methyl D Threonine Research
Chromatographic Techniques for Separation and Purification
Chromatography is fundamental to the isolation and analysis of O-methyl-d-threonine, ensuring both high purity and correct enantiomeric form.
High-Performance Liquid Chromatography (HPLC) for Compound Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized amino acid derivatives like this compound. The method separates compounds based on their differential interactions with a stationary phase and a liquid mobile phase. For amino acids and their derivatives, reversed-phase HPLC using a C18 column is a common approach. nih.govjafs.com.pl
In a typical setup, the sample is injected into the HPLC system, and a gradient of organic solvent (like acetonitrile) in an aqueous buffer is used to elute the compounds from the column. jafs.com.pl Detection is often achieved using ultraviolet (UV) or fluorescence detectors. jafs.com.pl For amino acids lacking a strong chromophore, pre-column derivatization with reagents such as o-phthaldialdehyde (OPA) or 9-fluorenylmethyloxycarbonyl chloride (FMOC) is employed to enhance detection sensitivity. frontiersin.orgcat-online.com The purity of the target compound is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Commercial suppliers of related compounds, such as Fmoc-O-methyl-D-threonine, often use HPLC to certify purity levels of ≥99%. chemimpex.com
Table 1: Representative HPLC Parameters for Amino Acid Purity Analysis
| Parameter | Description | Reference |
| Column | Reversed-Phase C18 | nih.govjafs.com.pl |
| Mobile Phase | Gradient elution with Acetonitrile and aqueous buffer | jafs.com.pl |
| Derivatization | o-phthaldialdehyde (OPA) or FMOC for enhanced detection | frontiersin.orgcat-online.com |
| Detection | UV or Fluorescence | jafs.com.pl |
| Purity Standard | Often certified at ≥99% for commercial derivatives | chemimpex.com |
Chiral Chromatography for Enantiomeric Resolution and Purity Determination
Determining the enantiomeric purity of this compound is critical, as the biological activity of chiral molecules is often specific to a single enantiomer. Chiral chromatography is the definitive method for separating enantiomers like D- and L-threonine. shimadzu.com This can be accomplished through two primary strategies: direct and indirect separation.
Direct methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For instance, columns like CROWNPAK CR-I(+) are designed for the enantioseparation of amino acids without derivatization, where the D-form typically elutes before the L-form. shimadzu.comshimadzu.co.kr
Indirect methods involve derivatizing the amino acid enantiomers with a chiral reagent to form diastereomers. These diastereomeric pairs have different physical properties and can be separated on standard achiral columns (e.g., C18). researchgate.net Common chiral derivatizing agents include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). researchgate.netgoogle.com After separation, the relative peak areas allow for the precise determination of the enantiomeric excess (e.e.). google.com
Table 2: Methods for Chiral Resolution of Threonine Isomers
| Method | Approach | Key Reagents/Columns | Detection | Reference |
| Direct Chiral HPLC | Enantioselective interaction with CSP | CROWNPAK CR-I(+) or CR-I(-) chiral columns | Mass Spectrometry (MS) | shimadzu.comshimadzu.co.kr |
| Indirect Chiral HPLC | Formation of diastereomers | Marfey's Reagent (FDAA) followed by C18 separation | UV (340 nm) | google.com |
| Indirect Chiral HPLC | Formation of fluorescent diastereomers | NBD-F followed by reversed-phase and chiral column combination | Fluorescence | researchgate.net |
Spectroscopic and Spectrometric Characterization
Following purification, spectroscopic and spectrometric methods provide definitive structural confirmation and enable detailed analysis of the compound's properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. fmp-berlin.info One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov The presence of the O-methyl group would be confirmed by a characteristic signal in the ¹H NMR spectrum (a singlet around 3-4 ppm) and a corresponding signal in the ¹³C NMR spectrum.
Two-dimensional (2D) NMR experiments are used to establish the connectivity between atoms. For instance, Correlation Spectroscopy (COSY) reveals proton-proton couplings within the molecule, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) correlations, which can definitively place the methyl group on the side-chain oxygen. frontiersin.org
For dynamic studies, particularly in the context of peptides, specific isotopic labeling of the methyl group (e.g., with ¹³C) allows it to be used as a sensitive probe. nih.govscienceopen.com These labeled methyl groups provide sharp signals in the NMR spectra of even large biomolecules, offering insights into local conformation and dynamics. nih.govresearchgate.net
Table 3: NMR Techniques for the Structural Analysis of this compound
| NMR Experiment | Purpose | Expected Information for this compound | Reference |
| ¹H NMR | Identify proton environments | Signals for methyl protons, Cα-H, Cβ-H, and NH₂ | nih.gov |
| ¹³C NMR | Identify carbon environments | Signals for O-methyl carbon, carbonyl, Cα, Cβ, and side-chain methyl | nih.gov |
| COSY | Establish ¹H-¹H correlations | Connectivity between Cα-H, Cβ-H, and side-chain methyl protons | uzh.ch |
| HMBC | Establish long-range ¹H-¹³C correlations | Correlation between O-methyl protons and Cβ, confirming methylation site | frontiersin.org |
| NOESY | Determine spatial proximity of protons | Information on stereochemistry and local conformation | researchgate.net |
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS/MS) for Identification and Quantification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with liquid chromatography (LC-MS), it allows for the separation and sensitive detection of compounds in complex mixtures. For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is the gold standard. mdpi.comwaters.com
In an LC-MS/MS workflow, this compound is first separated chromatographically, often on a chiral column to resolve it from its isomers. shimadzu.co.kr The eluted compound is then ionized, typically using electrospray ionization (ESI), to produce a protonated molecule [M+H]⁺. nih.gov This precursor ion is selected in the first mass analyzer and then fragmented in a collision cell. The second mass analyzer then scans the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantifying the target analyte, even at very low concentrations. nih.gov This method is particularly valuable for accurately determining the levels of D-amino acids in biological samples. mdpi.comresearchgate.net
Electron Ionization Mass Spectrometry for Fragmentation Analysis of Amino Acids
Electron Ionization (EI) is a hard ionization technique that involves bombarding a gas-phase molecule with high-energy electrons, causing extensive and reproducible fragmentation. While less common for analyzing intact, non-volatile amino acids without derivatization, EI-MS is invaluable for fundamental studies of their fragmentation pathways, providing a "fingerprint" mass spectrum for structural elucidation. nih.govresearchgate.net
For threonine, EI-MS analysis reveals several characteristic fragmentation patterns. The molecular ion is often weak or absent. Key fragmentation reactions include the loss of a carboxyl group (-COOH, 45 Da) and the loss of the side chain. Common and diagnostically important fragments for threonine include ions at m/z 74 (resulting from the loss of the side chain) and m/z 57. researchgate.net The peak at m/z 57 is often the base peak and can be formed through multiple pathways, including the loss of both water and the carboxyl group from the molecular ion. Analyzing these fragmentation patterns helps in understanding the intrinsic stability of different parts of the molecule.
Table 4: Characteristic Fragment Ions of Threonine in Electron Ionization MS
| m/z | Proposed Fragment Identity | Fragmentation Pathway | Reference |
| 119 | [M]⁺ | Molecular Ion | |
| 74 | [M-COOH]⁺ or [M-C₂H₅O]⁺ | Loss of carboxyl group or side chain | |
| 75 | [M-CO₂]⁺ | Loss of carbon dioxide | |
| 57 | [M-COOH-OH]⁺ or [M-CO₂-H₂O]⁺ | Subsequent loss of hydroxyl or water from fragments | researchgate.net |
Emerging Chiral Analysis Techniques for Stereoisomeric Purity and Identification
The precise analysis and separation of stereoisomers are fundamental challenges in chemical and pharmaceutical sciences, as enantiomers can exhibit vastly different biological activities. For a modified non-proteinogenic amino acid like this compound, which has multiple chiral centers, ensuring stereoisomeric purity and achieving unambiguous identification requires sophisticated analytical methodologies. acs.orgnih.gov Traditional analytical techniques are often insufficient for resolving complex mixtures of stereoisomers. Consequently, research has focused on emerging and advanced techniques that offer enhanced resolution, sensitivity, and specificity. aimspress.comrsc.org These methods primarily revolve around advanced chromatographic and mass spectrometric approaches, often involving chiral derivatization. mdpi.com
The primary challenge in analyzing stereoisomers lies in their identical physical and chemical properties in an achiral environment. nih.gov Advanced analytical strategies overcome this by creating a chiral environment, either through a chiral stationary phase (CSP) in chromatography or by using a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers, which possess different physical properties and can be separated on standard achiral columns. nih.govmdpi.com
Liquid Chromatography with Pre-column Chiral Derivatization
A prominent and evolving strategy for the analysis of chiral amino acids is high-performance liquid chromatography (HPLC) combined with pre-column derivatization. nih.govresearchgate.net This indirect method involves reacting the amino acid with a chiral derivatizing agent (CDA) to form diastereomeric pairs. These diastereomers can then be separated using conventional and robust reversed-phase HPLC systems coupled with mass spectrometry (MS) for sensitive detection. mdpi.comnih.gov
Several CDAs have been investigated for the analysis of unusual and modified amino acids:
Marfey's Reagent (FDAA) and its Analogs : Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), or Marfey's reagent, is widely used for determining the stereochemistry of amino acids. nih.govnih.gov The reaction involves the derivatization of the primary amine group of the amino acid to form diastereomers that can be resolved chromatographically. nih.gov Advanced Marfey's analysis, coupled with high-sensitivity LC-MS, allows for the characterization of stereochemistry from minute amounts of sample (as low as 0.05 mg). nih.gov
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) : While FDAA shows high enantioselectivity for many amino acids, its performance can vary. For certain stereoisomers, other agents like S-NIFE have demonstrated superior separation. nih.gov
Novel Derivatizing Agents : Research continues to yield new CDAs for specific applications. For instance, 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA) has been developed for the separation and identification of threonine and isoleucine stereoisomers via LC-MS, showcasing the ongoing innovation in this area. jst.go.jp
A study involving the separation of various unusual amino acids after derivatization with FDAA highlights the efficacy of this approach. The resulting diastereomers were successfully separated and identified using reversed-phase HPLC with UV and electrospray ionization mass spectrometry (ESI-MS) detection. nih.gov The table below summarizes representative separation data for threonine-related stereoisomers from such an analysis.
| Amino Acid Derivative (FDAA) | Retention Time (t_R) [min] | Separation Factor (α) |
|---|---|---|
| DNP-L-allo-Threonine | 19.01 | 1.06 |
| DNP-D-allo-Threonine | 19.53 | |
| DNP-L-Threonine | 20.45 | 1.03 |
| DNP-D-Threonine | 20.81 |
Data adapted from a study on chiral amino acid analysis using FDAA derivatization and HPLC-ESI-MS. nih.gov The separation factor (α) indicates the selectivity between the two diastereomers.
Ion Mobility-Mass Spectrometry (IM-MS)
A particularly powerful emerging technique is ion mobility spectrometry (IMS) coupled with mass spectrometry (IM-MS). rsc.org IMS separates ions in the gas phase based on their size, shape, and charge, on a millisecond timescale. Since MS itself is "chiral-blind," pre-analysis derivatization with a CDA like FDAA is employed. rsc.orgunipd.it The resulting diastereomers not only have different retention times in LC but also different three-dimensional structures. This difference in shape leads to different drift times through the ion mobility cell, allowing for their separation. rsc.org
This method offers an additional dimension of separation beyond chromatography and mass-to-charge ratio, significantly increasing analytical confidence and peak capacity. rsc.org It has been successfully applied to achieve baseline separation for all 19 pairs of proteinogenic amino acids after FDAA derivatization, demonstrating its potential for complex analytes like this compound. rsc.org
| Analyte Type | Expected Observation in IM-MS | Principle of Separation |
|---|---|---|
| FDAA-derivatized L-amino acid | Specific drift time / Collision Cross Section (CCS) value | The diastereomers formed have distinct 3D structures, leading to different mobilities in the gas phase. |
| FDAA-derivatized D-amino acid | Different drift time / CCS value compared to the L-form |
The combination of chiral derivatization with multi-dimensional analytical platforms like LC-IM-MS represents the forefront of stereoisomeric analysis, providing the high degree of certainty required for the identification and purity assessment of specific stereoisomers such as this compound.
Emerging Research Frontiers and Future Perspectives
Unexplored Biological Interactions and Molecular Targets
While O-methyl-d-threonine is primarily utilized as a specialized building block in peptide synthesis, its full range of biological activities remains largely uncharted. chemimpex.com The presence of the O-methyl group, in place of the more common hydroxyl group in threonine, fundamentally alters its properties, suggesting it could interact with biological systems in unique ways. The methyl group can increase hydrophobicity and steric bulk, which may influence how peptides containing this residue fold and interact with their molecular targets. nih.gov
Research into related methylated amino acids and threonine isomers provides a roadmap for future investigations. For instance, the methyl group on threonine residues in glycopeptides has been shown to restrict conformational flexibility compared to serine-linked counterparts, which can significantly impact recognition by enzymes or antibodies. nih.govfrontiersin.org Studies on O-methyl-L-threonine, the L-isomer, have shown it can act as an isoleucine antagonist and competitively inhibit threonine deaminase, suggesting that this compound might also interact with enzymes involved in amino acid metabolism or protein synthesis, albeit likely with different specificity and affinity. ebi.ac.uk
Future research is poised to investigate a range of potential molecular targets. These include enzymes that may not process canonical amino acids, receptors where the D-configuration could confer specific binding or antagonistic properties, and protein-protein interfaces where the methylated side chain could either disrupt or stabilize critical interactions. rsc.org The stability of the O-methyl group to enzymatic cleavage compared to a hydroxyl or phosphate (B84403) group makes it a valuable tool for creating peptides with enhanced biological half-lives, a critical feature for therapeutic agents. chemimpex.com
| Area of Investigation | Hypothesized Interaction or Target | Rationale |
|---|---|---|
| Enzyme Inhibition | Aminoacyl-tRNA synthetases, Threonine Deaminase, Kinases | Analogues like O-methyl-L-threonine show inhibitory activity against enzymes in amino acid metabolism. ebi.ac.uk The D-configuration and methyl group could confer novel specificities. |
| Protein-Protein Interactions (PPIs) | Modulation of PPIs at "hot spots" | The methyl group adds hydrophobicity and can be critical in locking in specific conformations for binding at protein interfaces. frontiersin.orgrsc.org |
| Receptor Binding | GPCRs, Ion Channels (e.g., NMDA receptors) | D-amino acids are known to play roles in neurotransmission; the unique structure of this compound could lead to novel agonist or antagonist activity. mdpi.com |
| Structural Biology | Induction of specific peptide secondary structures (e.g., β-turns) | The conformational constraints imposed by the methyl group can influence peptide folding and stability. nih.gov |
Integration with Systems Biology and Metabolomics Approaches for Comprehensive Biological Understanding
To fully grasp the biological significance of this compound, it must be studied within the larger context of the cellular environment. Systems biology, particularly through metabolomics, offers the tools to achieve this comprehensive understanding. mdpi.com Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological system, providing a direct snapshot of its physiological state. mdpi.com
Currently, databases like the Metabolomics Workbench are crucial resources for this field, though specific entries for this compound are not as common as for its parent compound, D-threonine. metabolomicsworkbench.org The inclusion of this compound and its derivatives in targeted metabolomics panels would be a critical step forward. This would allow researchers to track its uptake, metabolism, and impact on endogenous metabolic pathways in cells or organisms.
Furthermore, advanced techniques in systems biology, such as metabolic labeling, could be adapted for this compound. For example, the THRONCAT method uses a bioorthogonal threonine analog to tag and identify newly synthesized proteins. nih.gov A similar approach using a modified version of this compound could reveal which proteins incorporate this unnatural amino acid, providing direct evidence of its biological processing and potential sites of action. This integration would move the study of this compound from an in-vitro component to a dynamic participant in cellular networks.
| Methodology | Application to this compound | Expected Outcome |
|---|---|---|
| Targeted Metabolomics | Develop LC-MS/MS methods to specifically detect and quantify this compound in biological samples. mdpi.com | Understanding of the compound's pharmacokinetics and its effect on the levels of other metabolites. |
| Untargeted Metabolomics | Analyze global metabolic changes in cells or tissues after exposure to this compound. | Identification of metabolic pathways perturbed by the compound, revealing off-target effects or novel mechanisms of action. mdpi.com |
| Metabolic Labeling (Proteomics) | Synthesize a bioorthogonal version of this compound for use in nascent protein profiling. nih.gov | Direct identification of proteins that incorporate the amino acid, revealing its fate in the proteome. |
| Protein-Protein Interaction Networks | Use peptides containing this compound as baits in affinity-purification mass spectrometry (AP-MS) experiments. nih.gov | Discovery of specific protein binding partners, elucidating its functional interaction network. |
Advancements in Synthetic Biology for this compound Derived Compounds
Synthetic biology combines principles from biology and engineering to design and construct new biological parts, devices, and systems. hudsonlabautomation.com This field holds immense potential for creating novel compounds derived from this compound. While chemical synthesis is the standard method for producing this compound and its protected forms (like Fmoc-O-methyl-D-threonine), synthetic biology offers a pathway to more complex and biologically-derived molecules that are difficult to create through traditional chemistry. chemimpex.comhudsonlabautomation.com
A key application is the biosynthesis of novel peptides and natural products. hudsonlabautomation.com Researchers can engineer microorganisms with custom biosynthetic pathways to produce peptides containing this compound at specific positions. This could be achieved by engineering aminoacyl-tRNA synthetases and tRNAs to recognize this compound and incorporate it into proteins during translation.
Moreover, inspiration can be drawn from studies on the biosynthesis of other modified amino acids. For example, research on the production of lipothrenins—compounds containing a threonine core linked to a dioic acid—has involved the heterologous expression of entire biosynthetic gene clusters in a host organism. acs.org A similar strategy could be employed to discover and produce new natural products based on an this compound scaffold, potentially leading to the discovery of new therapeutics with unique mechanisms of action.
| Synthetic Biology Approach | Description | Potential Application |
|---|---|---|
| Metabolic Engineering | Modifying microbial host strains to produce this compound or its precursors from simple carbon sources. | Sustainable and potentially cost-effective production of the core amino acid. |
| Genetic Code Expansion | Engineering orthogonal translation systems (synthetase/tRNA pairs) to incorporate this compound into proteins in vivo. | Creation of novel enzymes or therapeutic proteins with enhanced stability or function. |
| Biosynthetic Gene Cluster Expression | Identifying and expressing gene clusters from nature that produce complex molecules based on a threonine scaffold. acs.org | Discovery and production of novel antibiotics, siderophores, or other bioactive compounds derived from this compound. |
| Directed Evolution | Evolving enzymes to specifically recognize and modify this compound or peptides containing it. | Generating new biocatalysts for the synthesis of complex, chiral molecules. |
Computational Modeling and In Silico Prediction of Interactions and Reactivity
Computational chemistry provides powerful tools to predict and rationalize the behavior of molecules like this compound at an atomic level. In silico methods can guide laboratory experiments, saving time and resources by prioritizing the most promising avenues of research. These approaches can model everything from the conformation of a single molecule to its interaction with a large protein. nih.govacs.org
Furthermore, docking simulations can predict how a peptide incorporating this compound might bind to a specific protein target. acs.org This is invaluable for drug design, allowing for the virtual screening of many potential interactions. Quantum mechanics methods, such as Density Functional Theory (DFT), can be applied to predict the reactivity of the molecule, including activation energies for chemical reactions or the likelihood of certain metabolic transformations. acs.org Such computational studies have already been proposed to predict the conformational behavior and reaction energetics of protected this compound derivatives during peptide synthesis.
| Computational Method | Objective | Predicted Properties |
|---|---|---|
| Molecular Dynamics (MD) Simulation | To simulate the dynamic movement and conformational preferences of peptides containing the residue. acs.org | Peptide folding, structural stability, solvent accessibility, flexibility of the side chain. |
| Molecular Docking | To predict the binding mode and affinity of an this compound-containing ligand to a receptor. acs.org | Binding pose, interaction hotspots, estimated binding free energy. |
| Density Functional Theory (DFT) | To calculate the electronic structure and predict chemical reactivity and energetics. | Reaction mechanism pathways, transition state energies, spectroscopic properties. acs.org |
| Homology Modeling | To build a 3D model of a target protein when only its amino acid sequence is known. mdpi.com | A structural model of a potential enzyme or receptor target for subsequent docking studies. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
